7-(4-chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 303971-19-9
Cat. No.: VC21461375
Molecular Formula: C17H17ClN4O2S
Molecular Weight: 376.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303971-19-9 |
|---|---|
| Molecular Formula | C17H17ClN4O2S |
| Molecular Weight | 376.9g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 |
| Standard InChI Key | QQGZCXVADQVYSJ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
IUPAC Name: 7-(4-Chlorobenzyl)-1,3-dimethyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula: C15H15ClN4O2S
Molecular Weight: 350.82 g/mol
This compound belongs to the class of purine derivatives. It features a purine core substituted with:
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A 4-chlorobenzyl group at position 7,
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Two methyl groups at positions 1 and 3,
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A prop-2-en-1-ylsulfanyl group at position 8.
Structural Features
The compound's structure integrates a purine scaffold with functional groups that enhance its chemical reactivity and biological potential:
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Purine Core: The bicyclic purine nucleus serves as a versatile pharmacophore.
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Chlorobenzyl Substitution: The para-chlorobenzyl group contributes to lipophilicity and may enhance interaction with hydrophobic pockets in biological targets.
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Allyl Sulfanyl Group: This group introduces flexibility and potential for covalent bonding interactions.
Synthesis
The synthesis of this compound typically involves:
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Starting Materials:
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A purine derivative such as theobromine or caffeine,
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4-chlorobenzyl chloride,
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Allyl thiol.
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Reactions:
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Nucleophilic substitution at position 7 of the purine ring by 4-chlorobenzyl chloride,
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Thiolation at position 8 using allyl thiol under basic conditions.
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Purification:
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Recrystallization or chromatographic techniques are employed to isolate the final product.
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Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR (¹H & ¹³C) | Signals corresponding to methyl groups, aromatic protons of chlorobenzyl, and allyl group. |
| IR Spectroscopy | Peaks for C=O stretching (purine core), C-Cl bond, and S-H stretching vibrations. |
| Mass Spectrometry | Molecular ion peak at m/z = 351 (consistent with molecular weight). |
Biological Activity
Purine derivatives are widely studied for their pharmacological properties. While specific data on this compound is limited, its structural features suggest potential activities such as:
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Enzyme Inhibition: Purines often act as inhibitors of enzymes like phosphodiesterases or kinases.
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Antiviral Properties: Substituted purines are known to interfere with viral replication.
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Anticancer Potential: The chlorobenzyl group may enhance cytotoxicity against tumor cells.
Further biological assays are required to confirm these hypotheses.
Applications
This compound may find applications in:
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Pharmaceutical Research:
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As a lead molecule for drug development targeting enzymes or receptors.
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Material Science:
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Functionalized purines have been explored in supramolecular chemistry and organic electronics.
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Biochemical Studies:
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As a probe to study purinergic signaling pathways.
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Safety and Handling
| Parameter | Details |
|---|---|
| Toxicity | Potentially toxic; handle with care |
| Storage Conditions | Store in a cool, dry place away from light |
| Protective Measures | Use gloves and goggles during handling |
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